Alogliptin Impurity 12

Pharmaceutical impurity profiling Reference standard characterization HPLC method development

Alogliptin Impurity 12 (CAS 2749281-73-8), chemically designated as (R)-N-(1-(3-(2-cyanobenzyl)-1-methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)piperidin-3-yl)benzamide (molecular formula C25H25N5O3, MW 443.5 g/mol), is a process-related impurity of the dipeptidyl peptidase-4 (DPP-4) inhibitor alogliptin benzoate. It is supplied as a highly characterized reference standard—typically at ≥95% purity (HPLC)—accompanied by a Certificate of Analysis (CoA) and comprehensive characterization data (1H-NMR, MS, HPLC) to support abbreviated new drug application (ANDA) submissions, drug master file (DMF) filings, analytical method development, method validation, and quality control (QC) release testing of alogliptin active pharmaceutical ingredient (API) and finished dosage forms.

Molecular Formula C25H25N5O3
Molecular Weight 443.5 g/mol
CAS No. 2749281-73-8
Cat. No. B13860664
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAlogliptin Impurity 12
CAS2749281-73-8
Molecular FormulaC25H25N5O3
Molecular Weight443.5 g/mol
Structural Identifiers
SMILESCN1C(=O)C=C(N(C1=O)CC2=CC=CC=C2C#N)N3CCCC(C3)NC(=O)C4=CC=CC=C4
InChIInChI=1S/C25H25N5O3/c1-28-23(31)14-22(30(25(28)33)16-20-11-6-5-10-19(20)15-26)29-13-7-12-21(17-29)27-24(32)18-8-3-2-4-9-18/h2-6,8-11,14,21H,7,12-13,16-17H2,1H3,(H,27,32)/t21-/m1/s1
InChIKeyYJMNTJGSDFBRQM-OAQYLSRUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Alogliptin Impurity 12 (CAS 2749281-73-8): Reference Standard Procurement for ANDA, DMF, and Pharmaceutical QC Method Validation


Alogliptin Impurity 12 (CAS 2749281-73-8), chemically designated as (R)-N-(1-(3-(2-cyanobenzyl)-1-methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)piperidin-3-yl)benzamide (molecular formula C25H25N5O3, MW 443.5 g/mol), is a process-related impurity of the dipeptidyl peptidase-4 (DPP-4) inhibitor alogliptin benzoate. It is supplied as a highly characterized reference standard—typically at ≥95% purity (HPLC)—accompanied by a Certificate of Analysis (CoA) and comprehensive characterization data (1H-NMR, MS, HPLC) to support abbreviated new drug application (ANDA) submissions, drug master file (DMF) filings, analytical method development, method validation, and quality control (QC) release testing of alogliptin active pharmaceutical ingredient (API) and finished dosage forms [1] [2].

Why Alogliptin Impurity 12 (CAS 2749281-73-8) Cannot Be Substituted by Other Alogliptin Impurity Reference Standards in Regulated Pharmaceutical Analysis


Generic substitution among alogliptin impurity reference standards fails because each impurity possesses a discrete chemical structure, stereochemistry, molecular mass, and chromatographic behavior that govern its fitness for a specific analytical purpose. Alogliptin Impurity 12 (CAS 2749281-73-8) is the R-enantiomer of the N-benzoylated piperidine derivative of alogliptin, and its identity is defined by the combination of the (R)-configuration at the piperidine 3-position and the benzamide substituent on the 3-amino group. This combination yields a molecular mass of 443.5 g/mol (C25H25N5O3), substantially higher than the parent drug alogliptin (free base MW 339.4 g/mol, C18H21N5O2) and its des-benzoyl analogs such as Impurity A (MW 212.3 g/mol, C10H16N4O2) [1] [2]. In reversed-phase HPLC systems, Impurity 12 exhibits a distinct retention time and relative response factor (RRF) that differ from other alogliptin-related substances owing to its increased hydrophobicity from the benzoyl group; consequently, an analyst cannot interchangeably use Impurity A, Impurity B, Impurity D, Impurity F, Impurity G, Impurity 71 (the S-enantiomer, CAS 1618644-32-8), or any other alogliptin impurity reference standard without invalidating the chromatographic system suitability, specificity, and quantitative accuracy of the analytical method [3] [4].

Quantitative Differentiation Evidence for Alogliptin Impurity 12 (CAS 2749281-73-8) vs. Key Comparators


Structural Differentiation: Alogliptin Impurity 12 vs. Alogliptin Parent Drug — Molecular Mass Increase from N-Benzoylation

Alogliptin Impurity 12 (CAS 2749281-73-8) is the N-benzoylated derivative of the alogliptin parent molecule at the (R)-3-aminopiperidine moiety. This structural modification increases the molecular mass by 104.1 Da compared to alogliptin free base, from 339.4 g/mol (C18H21N5O2) to 443.5 g/mol (C25H25N5O3), and introduces an additional aromatic ring that substantially augments chromatographic retention in reversed-phase systems. Commercial HPLC methods for alogliptin impurity profiling consistently report baseline resolution (Rs > 1.5) between the parent drug and all identified related substances, including the benzoylamino impurity, on both CN and C18 stationary phases [1] [2]. By contrast, des-benzoyl impurities such as Impurity A (C10H16N4O2, MW 212.3 g/mol) exhibit substantially lower retention and cannot serve as retention time markers for the benzoylamino impurity region of the chromatogram [1].

Pharmaceutical impurity profiling Reference standard characterization HPLC method development

Chiral Configuration Differentiation: Alogliptin Impurity 12 (R-Enantiomer) vs. Alogliptin Impurity 71 (S-Enantiomer, CAS 1618644-32-8)

Alogliptin Impurity 12 (CAS 2749281-73-8) is the (R)-enantiomer of the benzoylamino impurity, while Alogliptin Impurity 71 (CAS 1618644-32-8) is the corresponding (S)-enantiomer. Both share the same molecular formula (C25H25N5O3) and mass (443.5 g/mol) but differ in the absolute configuration at the piperidine 3-position. The FDA-approved drug substance alogliptin benzoate exists predominantly as the R-enantiomer (>99%), and it undergoes negligible chiral conversion to the S-enantiomer in vivo [1] [2]. A validated enantioselective HPLC method using a Box-Behnken optimized design achieved baseline separation between alogliptin R- and S-enantiomers with a resolution of 0.77 min between enantiomer peaks and resolution >2.0 between each enantiomer and the internal standard (pioglitazone), demonstrating that chiral identity critically determines chromatographic behavior [3]. The Chinese patent CN104749269A further discloses a validated chiral HPLC method for determining enantiomeric impurity in alogliptin crude drug and preparations using an amylose-based chiral stationary phase (CHIRALPAK AS-H) with n-hexane/ethanol/diethylamine mobile phase, confirming that the R- and S-enantiomers of alogliptin-related substances can be selectively separated and quantified [4].

Chiral impurity analysis Enantiomeric purity Chiral HPLC method validation

Commercial Reference Standard Purity Specification: Alogliptin Impurity 12 (CAS 2749281-73-8) vs. In-House Isolated Impurity

Commercially sourced Alogliptin Impurity 12 (CAS 2749281-73-8) is supplied with a minimum purity specification of ≥95% (by HPLC) and is accompanied by a comprehensive Certificate of Analysis (CoA) including 1H-NMR, mass spectrometry, and HPLC chromatograms, with optional traceability to pharmacopeial standards (USP or EP) depending on feasibility. Leading suppliers such as CATO Research Chemicals supply this impurity at 97% purity (HPLC), and Pharmaffiliates, SynZeal, Clearsynth, and CymitQuimica each provide the compound with batch-specific CoA documentation and regulatory-compliant characterization data suitable for ANDA/DMF submission packages [1] . In contrast, an in-house isolated impurity typically requires extensive structure elucidation by NMR, MS, and IR spectroscopy—the Zhou et al. (2014) study, for example, characterized 11 alogliptin impurities by these multi-spectroscopic techniques—and lacks pre-established purity certification, making it unsuitable for direct use as a quantitative reference standard without additional qualification [2].

Reference standard procurement Certificate of Analysis cGMP-compliant QC testing

Chromatographic System Suitability: Distinct Retention of the Benzoylamino Impurity vs. Other Alogliptin Related Substances in Validated HPLC Methods

Published validated HPLC methods for alogliptin benzoate impurity profiling demonstrate that each related substance exhibits a unique retention factor and relative retention time (RRT) under standardized chromatographic conditions. In the method reported by Zhang et al. (2015), seven impurities (A through G) were separated on a CN column with baseline resolution (Rs > 1.5) from alogliptin and benzoate, with LOD values ranging from 1.69 to 12.73 ng/mL and LOQ values ranging from 5.06 to 38.27 ng/mL across the impurity panel. This demonstrates that the HPLC response and retention of each impurity is compound-specific and cannot be interchanged [1]. Furthermore, Veeprho notes that higher-molecular-weight alogliptin impurities such as the dimer (CAS 1268836-55-0) exhibit altered polarity relative to the API, which affects both HPLC retention and LC-MS response, underscoring the necessity of using the exact impurity standard for accurate quantification [2]. The benzoylamino impurity (Impurity 12), with its additional benzoyl group (ΔMW +104.1 Da relative to alogliptin free base), occupies a distinct retention window in reversed-phase gradient elution and cannot be substituted by Impurity A (the des-amino des-benzoyl degradation product, MW 212.3 g/mol) or Impurity B (the des-benzoyl compound, MW 358.4 g/mol) [1] [3].

HPLC system suitability Relative retention time Impurity profiling method robustness

Impurity Classification and Regulatory Threshold Applicability: Process-Related Benzoylamino Impurity vs. Degradation Products

Alogliptin Impurity 12 is classified as a process-related impurity arising from N-benzoylation of the (R)-3-aminopiperidine intermediate during alogliptin API synthesis. This classification distinguishes it from degradation products (e.g., Imp-F and Imp-G) that form under acid, alkaline, oxidative, or thermal stress conditions, as demonstrated by Zhou et al. (2014), who showed that alogliptin benzoate degrades under acid and alkali stress to yield Imp-F and Imp-G as major degradation products [1]. The degradation study by the same group further confirmed that alogliptin benzoate is unstable under acid, alkaline, oxidative, and thermal stresses but relatively stable to photolytic stress, yielding a total of seven related substances, of which five were previously unreported [2]. From a regulatory perspective, Veeprho reports typical quality specifications for alogliptin benzoate API include an assay of 98.0–102.0% of labeled potency and individual related compound limits commonly set at ≤0.20% [3], while China Sinoway specifies single impurity limits ≤0.1% with total impurities ≤2.0% [4]. Under ICH Q3A, the identification threshold for impurities in a drug substance with a maximum daily dose of ≤2 g/day is 0.10% or 1.0 mg/day (whichever is lower); because alogliptin has a maximum daily dose of 25 mg, the identification threshold is 0.5% (or 20 μg/day, whichever is lower)—making accurate quantification of Impurity 12 at sub-0.5% levels analytically critical. Using a non-specific reference standard risks failing to meet these regulatory identification and qualification reporting thresholds.

ICH Q3A/Q3B impurity thresholds Process-related impurity Forced degradation study design

Process-Related Impurity Control Strategy: Alogliptin Impurity 12 in Synthesis Optimization and Quality-by-Design Frameworks

Published synthesis optimization studies indicate that alogliptin benzoate API purity can be achieved at >99.5% with any single related impurity minimized to <0.1% through optimized synthetic route control [1]. The formation mechanism of N-benzoylated impurities such as Impurity 12 is plausibly linked to the presence of benzoyl-containing reagents or benzoyl-transfer side reactions during the coupling of the (R)-3-aminopiperidine intermediate with the substituted uracil fragment. Supporting this mechanistic inference, Alogliptin Impurity 40 is chemically characterized as 2-(chloromethyl)-N-(2-cyanobenzyl)benzamide—a benzamide-containing process-related impurity structurally related to Impurity 12—and Alogliptin N-Formamide is an identified process-related impurity arising from formylation rather than benzoylation at the amine position [2] [3]. Additionally, the 2020 Chinese study on isolation and identification of unknown alogliptin benzoate impurities used silica gel column chromatography, solvent extraction, and preparative HPLC to isolate four new related substances (designated Impurities L, M, T, and V) and confirmed their structures by NMR, HRMS, and FT-IR, establishing a methodological framework applicable to Impurity 12 characterization [4]. The availability of Impurity 12 as a characterized reference standard enables its use as a marker in impurity fate and purge studies during process development, allowing manufacturers to demonstrate that the benzoylation side reaction is adequately controlled in the final API.

Quality by Design (QbD) Process analytical technology (PAT) Impurity fate and purge studies

Procurement-Driven Application Scenarios for Alogliptin Impurity 12 (CAS 2749281-73-8) in Pharmaceutical Development and QC


ANDA and DMF Submission Support: Impurity Reference Standard for Method Validation and System Suitability

Alogliptin Impurity 12 (CAS 2749281-73-8) serves as a critical reference standard for ANDA filers developing and validating stability-indicating HPLC or UPLC methods for alogliptin benzoate API and finished dosage forms. The CoA-supplied reference standard (purity ≥95% HPLC, with 1H-NMR and MS characterization) provides pre-qualified identity and purity data that meet the documentation requirements of Module 3.2.S.3.2 (Impurities) and Module 3.2.P.5.2 (Analytical Procedures) of the eCTD. Using this characterized standard, analysts can establish system suitability criteria (including resolution >1.5, tailing factor, and retention time reproducibility with RSD <1.0%), construct calibration curves for impurity quantification, and calculate relative response factors (RRFs) for the benzoylamino impurity. As noted in validated HPLC methods, linearity for alogliptin-related impurities can be achieved over concentration ranges of 50–1000 ng/mL with R² ≥0.9991 and LOQ values in the low ng/mL range .

Chiral Purity Method Development: Distinguishing R-Enantiomer (Impurity 12) from S-Enantiomer (Impurity 71) in Alogliptin API

Because alogliptin is a single-enantiomer drug (R-enantiomer >99%), laboratories developing chiral HPLC or CE methods for enantiomeric purity determination require both Impurity 12 (R-enantiomer, CAS 2749281-73-8) and Impurity 71 (S-enantiomer, CAS 1618644-32-8) as reference markers. A validated enantioselective HPLC-DAD method using a Box-Behnken optimized design has demonstrated resolution of 0.77 min between the R- and S-enantiomers of alogliptin with >95% recovery, and the Chinese patent CN104749269A describes a chiral separation on CHIRALPAK AS-H using n-hexane/ethanol/diethylamine gradient elution with detection at 278 nm . In this scenario, Impurity 12 serves as the R-enantiomer peak identity marker, enabling accurate calculation of enantiomeric excess and determination of the S-enantiomer impurity content against ICH Q6A chiral identity specifications. The method achieves adequate sensitivity to detect the S-enantiomer at levels well below the 0.5% identification threshold applicable to alogliptin (25 mg max daily dose).

Forced Degradation and Stability Study Design: Differentiating Process Impurities from Degradation Products

In ICH Q1A(R2) stability studies and forced degradation experiments, Alogliptin Impurity 12 functions as a process-related impurity marker to distinguish synthetic by-products from true degradation products. Published forced degradation data demonstrate that alogliptin benzoate degrades under acid, alkaline, oxidative, and thermal stress conditions to form distinct degradation products (Imp-F and Imp-G), while the benzoylamino impurity (Impurity 12) is a process-related entity that is not generated under these stress conditions . By spiking Impurity 12 into stressed samples, stability-indicating method specificity can be demonstrated—confirming that the method resolves the process impurity from all degradation products and the parent drug. This application is particularly relevant for establishing shelf-life specifications and justifying proposed acceptance criteria in ANDA stability protocols per ICH Q6A and Q1E.

API Manufacturing Process Development: Impurity Fate Mapping and Purge Factor Determination

For API manufacturers and contract manufacturing organizations (CMOs) optimizing the alogliptin synthesis according to ICH Q11 principles, Impurity 12 (CAS 2749281-73-8) is a key marker for tracking the benzoylation side reaction through each step of the synthetic route. Published synthetic optimization studies have demonstrated that total alogliptin synthesis yields of 52.6%–57.0% are achievable with API purity >99.5% and any single impurity controlled to <0.1% . Using the characterized reference standard, process development scientists can perform spiking experiments to determine the purge factor of the benzoylamino impurity across downstream unit operations (extractions, crystallizations, wash steps). This fate-and-purge data, combined with structural confirmation by NMR, HRMS, and IR spectroscopy as demonstrated for related alogliptin impurities , provides the scientific justification for a control strategy that may eliminate the need for routine testing of Impurity 12 in the final API if adequate purge is demonstrated—consistent with ICH M7 and ICH Q11 principles for impurity control.

Quote Request

Request a Quote for Alogliptin Impurity 12

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.